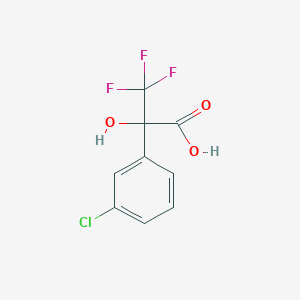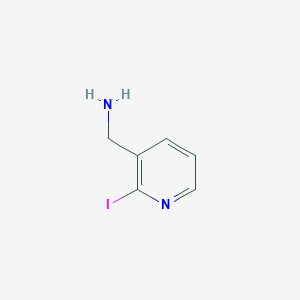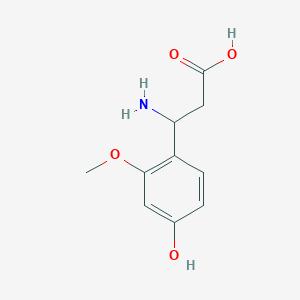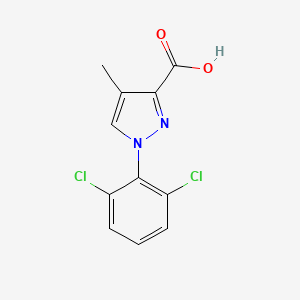
3-Hydroxy-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-phenylprop-2-enamide is an organic compound with the molecular formula C9H9NO2 It is a derivative of cinnamamide and is characterized by the presence of a hydroxyl group and a phenyl group attached to the prop-2-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phenylprop-2-enamide can be achieved through several methods. One common approach involves the reaction of cinnamoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Another method involves the direct N-dehydrogenation of amides to enamides using electrophilic activation. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and the oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-Hydroxy-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.
科学的研究の応用
3-Hydroxy-3-phenylprop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential anticonvulsant activity in animal models of epilepsy and seizures. It is being investigated as a lead compound for the development of new antiseizure and antiepileptic agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic applications.
作用機序
The mechanism of action of 3-Hydroxy-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to modulate neurotransmitter systems and ion channels in the brain, thereby reducing neuronal excitability and preventing seizures . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
3-Hydroxy-3-phenylprop-2-enamide can be compared with other cinnamamide derivatives, such as:
N-(2-Hydroxypropyl)-3-phenylprop-2-enamide: This compound also exhibits anticonvulsant activity and shares a similar structural framework.
N-(3-Hydroxyphenyl)cinnamamide: Another cinnamamide derivative with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which may contribute to its distinct biological and chemical properties.
特性
CAS番号 |
65483-84-3 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
3-hydroxy-3-phenylprop-2-enamide |
InChI |
InChI=1S/C9H9NO2/c10-9(12)6-8(11)7-4-2-1-3-5-7/h1-6,11H,(H2,10,12) |
InChIキー |
FDYAIFKEMZJTNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)

![1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12446977.png)
![2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide](/img/structure/B12446979.png)



![(5E)-5-[(2-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447015.png)
![3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B12447021.png)
![4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile](/img/structure/B12447027.png)
![(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B12447043.png)
![4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12447047.png)
![Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane](/img/structure/B12447050.png)
